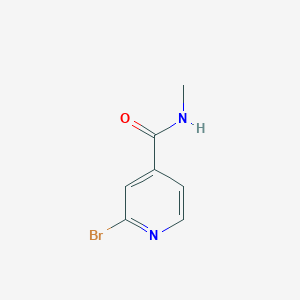

2-溴-N-甲基异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-N-methylisonicotinamide is a compound that has been studied in various contexts, including its role as a photodegradation product of Paraquat and its potential as an oxidant for organic substrates. Paraquat is a widely used herbicide, and its degradation products, such as N-methylisonicotinate, are of interest due to environmental concerns. The oxidation of N-methylisonicotinate by bacteria has been observed, with one strain capable of converting it into other compounds without the need for molecular oxygen . Another study has characterized N-Bromoisonicotinamide (NBIN) as a stable and mild oxidant that is cost-effective and easy to prepare, with potential applications in organic synthesis and antimicrobial activity .

Synthesis Analysis

The synthesis of N-Bromoisonicotinamide is described as a standard procedure, yielding a high-quality product in a short period of time . This suggests that the compound can be easily produced for research and industrial purposes. The synthesis of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has also been reported, indicating the versatility of brominated compounds in chemical synthesis .

Molecular Structure Analysis

While the molecular structure of 2-Bromo-N-methylisonicotinamide itself is not directly described in the provided abstracts, related structures have been analyzed. For example, the crystal and molecular structure of a brominated diphenyltin compound has been determined, showing a distorted trigonal bipyramidal geometry around the tin atom . Similarly, the structure of a coumarin-based fluorescent ATRP initiator with a bromine substituent has been elucidated, belonging to the monoclinic system . These studies highlight the importance of bromine in modifying the molecular geometry and properties of organic compounds.

Chemical Reactions Analysis

The chemical reactivity of N-methylisonicotinate, a related compound to 2-Bromo-N-methylisonicotinamide, has been studied in bacterial oxidation reactions. Strain 4C1 was found to oxidize N-methylisonicotinate to 2-hydroxy-N-methylisonicotinate and further to 2,6-dihydroxyisonicotinate . In contrast, N-Bromoisonicotinamide has been identified as an effective oxidant for organic substrates, suggesting its potential in various chemical reactions .

Physical and Chemical Properties Analysis

N-Bromoisonicotinamide has been characterized by its physical constants, formal redox potential, elemental analysis, and spectral characterization (IR and 1H NMR), confirming the presence of a nitrogen-halogen bond . This indicates that the compound has distinct physical and chemical properties that can be exploited in chemical synthesis and applications. The solubility behavior of related triorganotin bromides has also been investigated, showing varying solubility in polar and apolar solvents, which is crucial for their use in different chemical environments .

科学研究应用

农药替代品和环境保护

与溴甲烷相关的 2-溴-N-甲基异烟酰胺,由于其消耗臭氧的特性,已被各种研究探索用于寻找溴甲烷的替代品。研究包括:

- 病虫害管理中的溴甲烷替代品:研究表明,与 2-溴-N-甲基异烟酰胺相关的化合物溴甲烷已被广泛用作熏蒸剂来控制病虫害。由于环境问题,研究已转向寻找替代品。这包括调查有机和常规系统在草莓、辣椒和番茄等作物中预先使用溴甲烷替代品 (Schneider 等人,2003 年)。

- 收获后处理:溴甲烷已用于控制储藏产品和检疫应用中的收获后处理中的昆虫。正在测试的替代品包括物理控制方法、其他熏蒸剂和综合虫害管理策略。重点是环境更安全且同样有效的处理方法 (Fields 和 White,2002 年)。

土壤熏蒸和线虫管理

研究还关注土壤熏蒸实践,特别是线虫管理,传统上依赖于溴甲烷:

- 没有溴甲烷的线虫管理:逐步淘汰溴甲烷需要制定替代的线虫管理策略。这包括更深入地了解线虫生物学以及采用替代的化学、遗传和文化实践 (Zasada 等人,2010 年)。

化学性质和应用

对相关溴化物及其多样化应用的化学性质的研究包括:

- 1,2-聚丁二烯的化学改性和应用:与 2-溴-N-甲基异烟酰胺相关的溴化聚合物已被用来制造水溶性刷状聚合物和聚电解质共聚物。这些应用于稳定异相聚合和离子导电特性 (Yuan 等人,2011 年)。

健康和环境安全

与 2-溴-N-甲基异烟酰胺相似的溴化物对健康和环境的影响也是一个重要的研究领域:

- 溴甲烷熏蒸对健康的危害:研究表明,接触溴甲烷熏蒸会对中枢神经系统产生负面影响。这突出了在熏蒸实践中需要更安全的替代品或改进的安全措施 (Park 等人,2020 年)。

安全和危害

属性

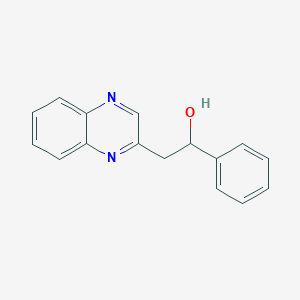

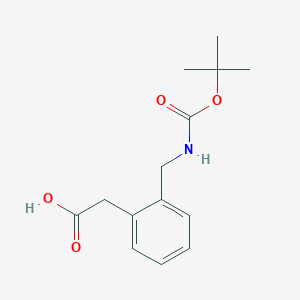

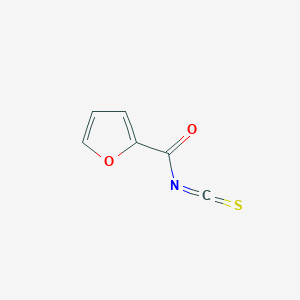

IUPAC Name |

2-bromo-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTGUQFOXREDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376241 |

Source

|

| Record name | 2-BROMO-N-METHYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-methylisonicotinamide | |

CAS RN |

337536-01-3 |

Source

|

| Record name | 2-BROMO-N-METHYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-methylisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)